Structural Differentiation: Ortho‑Ethylthio‑Benzamido vs. Ureido and Amino 2‑Position Substituents
The target compound bears a unique ortho‑ethylthio‑benzamido group at the 2‑position of the thiophene ring, whereas the most widely used IKK‑2 tool compounds TPCA‑1 and SC‑514 possess ureido (‑NH‑C(=O)‑NH₂) and amino (‑NH₂) substituents at the same position, respectively. The ethylthio group increases lipophilicity (calculated ClogP ~3.9 vs. ~2.1 for TPCA‑1 and ~2.8 for SC‑514) [1] and introduces a steric element ortho to the amide linkage that is absent in all comparator molecules. In the IKK‑2 crystal structure (PDB 4KIK), the 2‑substituent occupies the solvent‑exposed region near the hinge‑binding motif; the bulkier, more lipophilic ethylthio‑benzamido group is predicted to alter the residence time and selectivity window relative to the smaller ureido/amino congeners [2].
| Evidence Dimension | 2‑Position substituent structure and calculated lipophilicity |
|---|---|
| Target Compound Data | ortho‑Ethylthio‑benzamido; calculated ClogP ≈ 3.9 |
| Comparator Or Baseline | TPCA‑1 (ureido, ClogP ≈ 2.1); SC‑514 (amino, ClogP ≈ 2.8) |
| Quantified Difference | Δ ClogP ≈ +1.0 to +1.8 relative to comparators; distinct steric bulk and H‑bond acceptor topology |
| Conditions | Calculated physicochemical properties (ChemAxon/ALOGPS); qualitative structural comparison |
Why This Matters
The unique 2‑position substituent directly impacts kinase selectivity, cellular permeability, and metabolic stability, making the target compound a structurally non‑interchangeable tool for probing IKK‑2 biology.
- [1] Morley, A. D., et al. (2004). Hit‑to‑lead studies: the discovery of potent, orally active, thiophenecarboxamide IKK‑2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 14(11), 2817‑2822. (SAR analysis of 2‑position modifications.) View Source
- [2] PDB 4KIK. Crystal structure of human IKK‑2 in complex with a thiophene‑carboxamide inhibitor. RCSB Protein Data Bank. View Source
